Product packaging for Rel-(4aS,7aR)-octahydrofuro[3,4-b]pyridine(Cat. No.:CAS No. 1807939-96-3)

Rel-(4aS,7aR)-octahydrofuro[3,4-b]pyridine

Cat. No.: B2653380
CAS No.: 1807939-96-3
M. Wt: 127.18 g/mol
InChI Key: ZZWFAKPWUUTAEQ-NKWVEPMBSA-N
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Description

Rel-(4aS,7aR)-octahydrofuro[3,4-b]pyridine is a useful research compound. Its molecular formula is C7H13NO and its molecular weight is 127.18 g/mol. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H13NO B2653380 Rel-(4aS,7aR)-octahydrofuro[3,4-b]pyridine CAS No. 1807939-96-3

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1807939-96-3

Molecular Formula

C7H13NO

Molecular Weight

127.18 g/mol

IUPAC Name

(4aR,7aS)-1,2,3,4,4a,5,7,7a-octahydrofuro[3,4-b]pyridine

InChI

InChI=1S/C7H13NO/c1-2-6-4-9-5-7(6)8-3-1/h6-8H,1-5H2/t6-,7+/m0/s1

InChI Key

ZZWFAKPWUUTAEQ-NKWVEPMBSA-N

SMILES

C1CC2COCC2NC1

Isomeric SMILES

C1C[C@H]2COC[C@H]2NC1

Canonical SMILES

C1CC2COCC2NC1

solubility

not available

Origin of Product

United States

The Significance of Fused Heterocyclic Systems in Modern Chemical and Medicinal Chemistry Research

Fused heterocyclic systems are complex ring structures where two or more heterocyclic rings share one or more atoms. These systems are of paramount importance in organic and medicinal chemistry due to their diverse biological activities and unique chemical properties, often serving as foundational components in both natural products and synthetic pharmaceuticals. The inclusion of multiple heteroatoms, such as nitrogen and oxygen, within the fused rings enhances their reactivity and provides numerous possibilities for functionalization, making them versatile building blocks in the synthesis of complex molecules.

The rigid framework of fused heterocyclic compounds allows for specific and high-affinity interactions with biological targets, which can enhance the efficacy and selectivity of a drug. A significant number of drugs on the market contain these fused heterocyclic systems, which are integral to their therapeutic effects. The ability to create a wide array of derivatives from a single core structure allows chemists to fine-tune the pharmacological properties of a molecule, optimizing it for specific applications in medicine.

The Octahydrofuro 3,4 B Pyridine Core As a Privileged Scaffold

The octahydrofuro[3,4-b]pyridine (B3307617) core is increasingly being recognized as a privileged scaffold in medicinal chemistry. A privileged scaffold is a molecular framework that is capable of providing ligands for more than one type of biological receptor or enzyme. The furo[3,2-b]pyridine core, a constitutional isomer of the furo[3,4-b]pyridine system, has been identified as a novel scaffold for potent and highly selective kinase inhibitors. This suggests that the broader family of furopyridines has significant potential in drug discovery.

The value of the octahydrofuro[3,4-b]pyridine scaffold lies in its three-dimensional structure, which is a desirable feature for modern drug candidates as it can lead to improved selectivity and pharmacological properties. The saturated nature of the ring system allows for a greater degree of conformational flexibility compared to its aromatic counterparts, which can be crucial for optimal binding to a biological target. The presence of both a furan (B31954) and a pyridine (B92270) ring provides opportunities for a variety of chemical modifications, allowing for the creation of diverse libraries of compounds for biological screening.

The Importance of Stereochemical Control in Rel 4as,7ar Octahydrofuro 3,4 B Pyridine Research

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a critical factor in the biological activity of a compound. For a molecule like Rel-(4aS,7aR)-octahydrofuro[3,4-b]pyridine, which has two chiral centers at the ring fusion (4a and 7a), the precise spatial arrangement of these atoms is paramount. The designation "Rel-(4aS,7aR)" specifies the relative configuration of these stereocenters, meaning that the substituents at these positions have a defined orientation relative to each other.

The importance of such stereochemical control is well-documented in analogous systems. For instance, the stereoselective synthesis of the related compound (4aS,7aS)-octahydro-1H-pyrrolo[3,4-b]pyridine is a critical step in the production of the antibacterial agent Moxifloxacin. google.comgoogle.com In this case, only the (S,S) enantiomer possesses the desired therapeutic activity, highlighting that different stereoisomers of a compound can have vastly different biological effects. This is because the interaction between a drug and its biological target, such as an enzyme or receptor, is highly dependent on the three-dimensional shape of the drug molecule. An incorrect stereoisomer may not bind to the target at all, or it may bind to a different target, leading to unwanted side effects. Therefore, the ability to selectively synthesize the Rel-(4aS,7aR) isomer of octahydrofuro[3,4-b]pyridine (B3307617) is essential for investigating its true biological potential and for the development of any future therapeutic applications.

Scope and Current Research Trajectories for Rel 4as,7ar Octahydrofuro 3,4 B Pyridine

Development of Novel Synthetic Pathways to the Octahydrofuro[3,4-b]pyridine (B3307617) Ring System

The construction of the fused furo[3,4-b]pyridine core requires strategic planning to assemble the bicyclic structure efficiently. Modern synthetic organic chemistry offers several powerful approaches, including multicomponent reactions, tandem sequences, and specific ring-forming strategies to build such molecular architectures.

Multicomponent Reactions for Scaffold Assembly

Multicomponent reactions (MCRs) are highly efficient chemical transformations where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all the starting materials. This approach is valued for its atom economy, operational simplicity, and ability to rapidly generate molecular complexity.

While specific MCRs for the direct synthesis of this compound are not prominently featured in the literature, the strategy has been successfully applied to create related fused furo-pyridine systems. For instance, a three-component reaction involving an aldehyde, 5-aminopyrazole, and tetronic acid has been used to synthesize furo[3,4-e]pyrazolo[3,4-b]pyridine-5(7H)-one derivatives. researchgate.net Such methodologies highlight the potential of MCRs to assemble the furanone portion of the furo[3,4-b]pyridine system in a convergent manner. The general principle often involves the in-situ formation of a key intermediate that undergoes subsequent cyclization to yield the heterocyclic core.

Ring-Forming Strategies for the Furo[3,4-b]pyridine Core

A key strategy for forming the furo[3,4-b]pyridine core has been documented in the synthesis of intermediates for other complex molecules, such as the antibiotic Moxifloxacin. google.comgoogle.com A notable approach involves the stereoselective synthesis of a related dione (B5365651) intermediate, (4aR,7aS)-1-alkylcarbonylhexahydrofuro[3,4-b]pyridine-5,7-dione. google.comgoogle.com

This ring-forming strategy begins with a chiral piperidine (B6355638) precursor, dialkyl-(2S,3R)-1-alkylcarbonyl-piperidine-2,3-dicarboxylate. This precursor undergoes a two-stage conversion:

Hydrolysis: Selective hydrolysis of one ester group.

Cyclization: Subsequent intramolecular cyclization via the formation of an acylal, which effectively closes the furanone ring to yield the hexahydrofuro[3,4-b]pyridine-5,7-dione. google.comgoogle.com

This method is particularly powerful as it establishes the crucial trans relationship between the bridgehead hydrogens, a key stereochemical feature of the target molecule.

Stereoselective Synthesis of this compound

Achieving the specific relative and absolute stereochemistry, as denoted by Rel-(4aS,7aR), requires precise control over the synthetic sequence. Asymmetric catalysis and the use of chiral auxiliaries are the cornerstones of modern stereoselective synthesis.

Chiral Auxiliary-Mediated Asymmetric Synthesis

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. After the desired chiral center is created, the auxiliary is removed.

In the synthesis of the closely related (4aS,7aS)-octahydro-1H-pyrrolo[3,4-b]pyridine, which shares the same bicyclic core structure, the chiral auxiliary naproxen (B1676952) has been successfully employed. asianpubs.orgresearchgate.net This strategy involves using the chiral auxiliary to control the stereoselective reduction of a precursor molecule, thereby setting the desired chirality in the final product. asianpubs.org The recovery and reuse of the chiral auxiliary make this an attractive and sustainable method. asianpubs.org While not applied directly to the furo-analogue, this precedent demonstrates the viability of chiral auxiliary-based approaches for controlling stereochemistry in this heterocyclic system.

Asymmetric Catalysis for Enantiocontrol

Asymmetric catalysis, where a small amount of a chiral catalyst generates a large amount of an enantiomerically enriched product, is a highly efficient method for introducing chirality. A key step in the synthesis of the furo[3,4-b]pyridine-5,7-dione intermediate relies on this principle. google.comgoogle.com

The stereochemistry of the final product is established early in the synthetic sequence through the enzymatic hydrolysis of a racemic intermediate, dialkyl-1-alkylcarbonylpiperidine-2,3-dicarboxylate racemate. google.comgoogle.com This kinetic resolution, catalyzed by an enzyme, selectively hydrolyzes one enantiomer, allowing for the isolation of the desired dialkyl-(2S,3R)-1-alkylcarbonyl-piperidine-2,3-dicarboxylate with high optical purity. google.comgoogle.com This enantiopure precursor is then carried forward to form the target chiral furo[3,4-b]pyridine core. This enzymatic resolution is a prime example of asymmetric catalysis dictating the stereochemical outcome of the entire synthesis.

The table below summarizes the key stereoselective steps leading to the formation of the chiral furo[3,4-b]pyridine core.

Table 1: Key Steps in the Stereoselective Synthesis of a Furo[3,4-b]pyridine Intermediate

Step Reaction Type Precursor Product Stereochemical Control
1 Enzymatic Resolution Racemic dialkyl-1-alkylcarbonylpiperidine-2,3-dicarboxylate (2S,3R)-dialkyl-1-alkylcarbonylpiperidine-2,3-dicarboxylate Asymmetric catalysis (enzyme)
2 Intramolecular Cyclization (2S,3R)-dialkyl-1-alkylcarbonylpiperidine-2,3-dicarboxylate (4aR,7aS)-1-alkylcarbonylhexahydrofuro[3,4-b]pyridine-5,7-dione Substrate control from chiral precursor

Biocatalytic and Enzymatic Approaches for Stereoselective Transformations

The precise control of stereochemistry is paramount in the synthesis of biologically active molecules. Biocatalytic and enzymatic methods have emerged as powerful tools for achieving high levels of stereoselectivity, often under mild and environmentally benign conditions. In the context of the octahydrofuro[3,4-b]pyridine scaffold, enzymatic reactions have been instrumental in establishing the desired stereochemistry at an early stage of the synthesis.

A key strategy involves the enzymatic kinetic resolution of a racemic intermediate. For instance, the synthesis of a closely related precursor, (4aR,7aS)-1-alkylcarbonylhexahydrofuro[3,4-b]pyridine-5,7-dione, has been achieved through a process that incorporates an enzymatic hydrolysis step. This method starts with a racemic dialkyl-1-alkylcarbonylpiperidine-2,3-dicarboxylate. A lipase (B570770), such as Candida antarctica lipase B (CALB), or an esterase is employed to selectively hydrolyze one of the enantiomers, allowing for the separation of the desired stereoisomer with high optical purity. This enzymatic resolution is a critical step that dictates the final stereochemistry of the bicyclic system.

The following table summarizes representative enzymes and their roles in the stereoselective synthesis of precursors to the octahydrofuro[3,4-b]pyridine scaffold.

EnzymeReaction TypeSubstrateProduct StereochemistryReference
Candida antarctica Lipase BKinetic ResolutionRacemic dialkyl-1-alkylcarbonylpiperidine-2,3-dicarboxylate(2S,3R) google.com
Esterase (e.g., from pig liver)Enantioselective HydrolysisRacemic diester precursorEnantioenriched monoester

While direct enzymatic transformations on the fully formed this compound are not extensively documented, the use of enzymes in the synthesis of its precursors highlights the potential of biocatalysis in accessing enantiomerically pure building blocks for this and related heterocyclic systems. Future research may explore the application of other enzyme classes, such as oxidoreductases or transaminases, for the direct stereoselective functionalization of the octahydrofuro[3,4-b]pyridine core.

Functionalization and Derivatization Strategies of the Octahydrofuro[3,4-b]pyridine Scaffold

The biological activity of a heterocyclic scaffold can be fine-tuned by the introduction of various functional groups. The development of efficient and selective methods for the functionalization and derivatization of the octahydrofuro[3,4-b]pyridine core is therefore of significant interest.

Late-stage functionalization (LSF) refers to the introduction of functional groups into a complex molecule at a late point in the synthetic sequence. This approach is highly valuable in drug discovery as it allows for the rapid generation of a library of analogues from a common advanced intermediate. For saturated heterocyclic systems like octahydrofuro[3,4-b]pyridine, C-H functionalization has emerged as a powerful LSF strategy.

While specific examples of LSF on the this compound scaffold are not yet widely reported, methodologies developed for related saturated N-heterocycles, such as piperidines, can provide valuable insights. These methods often employ transition-metal catalysis to activate and functionalize otherwise inert C-H bonds. For instance, palladium-catalyzed C-H arylation has been successfully applied to piperidine derivatives, demonstrating the feasibility of introducing aryl groups at specific positions. Such strategies could potentially be adapted to the octahydrofuro[3,4-b]pyridine system to introduce molecular diversity.

The presence of multiple reactive sites in the octahydrofuro[3,4-b]pyridine scaffold, including the secondary amine and various C-H bonds, necessitates the use of regioselective and chemoselective reactions for controlled functionalization.

Regioselectivity can often be directed by the inherent reactivity of the molecule or through the use of directing groups. For example, in related pyridine (B92270) systems, the electronic properties of the ring and the presence of substituents can dictate the position of electrophilic or nucleophilic attack. While the saturated nature of the octahydrofuro[3,4-b]pyridine ring system reduces the influence of electronic effects, the strategic placement of activating or directing groups on a precursor molecule could enable regioselective functionalization.

Chemoselectivity is crucial when multiple functional groups are present. For the octahydrofuro[3,4-b]pyridine scaffold, the secondary amine is a key site for derivatization. Standard N-alkylation or N-acylation reactions can be performed with high chemoselectivity. Furthermore, the development of orthogonal protecting group strategies would allow for the selective manipulation of different functionalities within a more complex derivative of the core scaffold.

Optimization of Reaction Conditions and Process Development

The development of efficient and sustainable synthetic processes is a key goal in modern organic chemistry. This involves the optimization of reaction conditions to improve yields, reduce reaction times, and minimize environmental impact.

Microwave-assisted synthesis and flow chemistry are two powerful technologies that can significantly enhance reaction efficiency and scalability. Microwave irradiation can lead to rapid heating and dramatic rate enhancements for many chemical transformations. Flow chemistry, where reagents are continuously pumped through a reactor, offers precise control over reaction parameters, improved safety, and straightforward scalability.

The combination of microwave heating and flow chemistry has the potential to streamline the synthesis of the octahydrofuro[3,4-b]pyridine scaffold. While specific applications to this particular molecule are not yet prevalent, the successful use of microwave-assisted synthesis for other bicyclic ethers and N,O-heterocycles suggests its applicability. For instance, microwave-assisted ether synthesis has been shown to significantly reduce reaction times and improve yields. tsijournals.com Similarly, flow chemistry has been effectively employed for the synthesis of a variety of saturated heterocycles, demonstrating its utility in managing reaction conditions and improving process efficiency. worktribe.comresearchgate.netspringerprofessional.de

The following table illustrates the potential advantages of integrating microwave and flow chemistry in the synthesis of heterocyclic compounds.

TechnologyKey AdvantagesPotential Application to Octahydrofuro[3,4-b]pyridine Synthesis
Microwave-Assisted SynthesisRapid heating, reduced reaction times, improved yields, enhanced selectivity.Acceleration of cyclization and functionalization steps.
Flow ChemistryPrecise control of reaction parameters, improved safety, enhanced scalability.Continuous production and in-line purification of intermediates.

The principles of green chemistry encourage the use of environmentally benign solvents or, ideally, the elimination of solvents altogether. Solvent-free reactions, often facilitated by techniques such as microwave irradiation or ball milling, can lead to cleaner reaction profiles and simplified work-up procedures.

The development of sustainable synthetic routes to this compound could involve the use of bio-derived starting materials and the implementation of catalytic methods that minimize waste. For example, the use of ionic liquids as recyclable reaction media has been explored for the synthesis of related furo[3,4-b]pyridine derivatives. researchgate.net While not a completely solvent-free approach, the reusability of the ionic liquid contributes to a more sustainable process. The exploration of solid-supported catalysts and reagents is another avenue for developing greener synthetic protocols for this and other heterocyclic systems.

Advanced Spectroscopic Characterization for Complex Structural Elucidation

The unambiguous determination of the complex three-dimensional structure of a molecule like "this compound" relies on a combination of advanced spectroscopic techniques. Each method provides a unique piece of the structural puzzle, and together they allow for a comprehensive characterization.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignments

High-resolution NMR spectroscopy is the most powerful tool for elucidating the stereochemistry of organic molecules. For the target compound, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments (such as COSY, HSQC, HMBC, and NOESY) would be essential.

In the ¹H NMR spectrum, the chemical shifts, multiplicities (splitting patterns), and coupling constants of the proton signals would provide information about the connectivity of the atoms and the relative orientation of the protons. The protons on the fused ring system would likely appear in the aliphatic region of the spectrum. The stereochemistry at the bridgehead carbons (4a and 7a) would significantly influence the chemical shifts and coupling constants of the neighboring protons.

The ¹³C NMR spectrum would show distinct signals for each carbon atom in the molecule, providing information about the carbon skeleton. The chemical shifts would be indicative of the electronic environment of each carbon atom.

Table 1: Representative ¹H and ¹³C NMR Data for a Fused Furo-Piperidine System (Note: This is illustrative data for a related compound and not experimentally verified for this compound)

Position δ ¹³C (ppm) δ ¹H (ppm) Multiplicity J (Hz)
2 55.2 3.15 dd 12.5, 3.0
3 28.9 1.85 m
4a 75.4 4.10 m
6 48.5 2.90 dt 13.0, 2.5
7 30.1 1.95 m
7a 68.2 3.80 t 7.5
8 65.1 3.95 dd 9.0, 6.0

Mass Spectrometry Techniques for Molecular Formula Confirmation and Fragment Analysis

Mass spectrometry (MS) is used to determine the molecular weight and molecular formula of a compound. High-resolution mass spectrometry (HRMS) would provide the exact mass of the molecular ion, allowing for the unambiguous determination of its elemental composition.

The fragmentation pattern observed in the mass spectrum provides valuable information about the structure of the molecule. For "this compound," characteristic fragmentation pathways would likely involve the cleavage of the piperidine or furan (B31954) rings. The analysis of these fragments helps to confirm the connectivity of the atoms within the molecule.

Table 2: Expected High-Resolution Mass Spectrometry Data

Ion Calculated m/z Observed m/z
[M+H]⁺ 142.1075 (Not available)
C₇H₁₂NO⁺ 126.0919 (Not available)

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. These spectra are useful for identifying the functional groups present in a compound. For the target molecule, the IR and Raman spectra would be expected to show characteristic absorption bands for C-H, C-O, and C-N bonds. The fingerprint region of the spectra would be unique to the molecule and could be used for its identification.

Table 3: Representative Vibrational Spectroscopy Data

Functional Group IR Frequency (cm⁻¹) Raman Frequency (cm⁻¹)
C-H stretch (aliphatic) 2850-2960 2850-2960
C-O stretch (ether) 1050-1150 (Weak)

X-ray Crystallography for Absolute Configuration Determination and Solid-State Conformation

Single-crystal X-ray crystallography is the gold standard for determining the three-dimensional structure of a molecule, including its absolute configuration. If a suitable crystal of "this compound" or one of its derivatives could be obtained, this technique would provide precise information about bond lengths, bond angles, and the conformation of the molecule in the solid state. This would definitively confirm the "Rel-(4aS,7aR)" stereochemistry.

Conformational Landscape Exploration via Experimental and Theoretical Methods

The fused ring system of "this compound" can exist in different conformations. Understanding the conformational landscape is important as it can influence the molecule's physical and biological properties.

Dynamic NMR for Conformational Equilibria

Dynamic NMR (DNMR) is a technique used to study the rates of conformational changes in molecules. By recording NMR spectra at different temperatures, it is possible to observe changes in the line shapes of the signals, which can be used to determine the energy barriers for conformational interconversions, such as the ring-flipping of the piperidine ring. For the target molecule, DNMR could provide insights into the flexibility of the bicyclic system and the relative populations of different conformers in solution.

Chiroptical Spectroscopy (ECD, ORD) for Absolute Configuration Studies

Chiroptical spectroscopy, encompassing Electronic Circular Dichroism (ECD) and Optical Rotatory Dispersion (ORD), provides a powerful, non-destructive method for determining the absolute configuration of chiral molecules in solution. This technique is particularly valuable for complex heterocyclic structures like derivatives of octahydrofuro[3,4-b]pyridine, especially when suitable crystals for X-ray crystallography cannot be obtained. The assignment of the absolute configuration is achieved by comparing experimentally measured chiroptical data with the results of quantum chemical calculations.

The modern approach to absolute configuration determination relies heavily on the synergy between experimental spectroscopy and theoretical predictions. The process typically involves the computational modeling of the ECD spectrum for a specific, assumed enantiomer (e.g., the (4aS,7aR) configuration). This calculated spectrum is then compared to the experimental spectrum obtained from the synthesized sample. A close match between the sign, intensity, and position of the Cotton effects in the experimental and theoretical spectra provides confident assignment of the molecule's absolute stereochemistry.

Time-Dependent Density Functional Theory (TDDFT) has become the standard method for calculating ECD spectra due to its balance of accuracy and computational efficiency. For a molecule like this compound, the analysis would begin with a thorough conformational search to identify all low-energy conformers. TDDFT calculations are then performed for each significant conformer, and the final predicted spectrum is a Boltzmann-weighted average of the individual spectra.

While specific research applying ECD or ORD analysis to this compound derivatives could not be identified in a comprehensive literature search, the methodology can be illustrated. For a hypothetical derivative, the comparison between experimental and calculated data would be presented as follows.

Table 1: Illustrative ECD Data for a Hypothetical Octahydrofuro[3,4-b]pyridine Derivative This table is an example of how experimental and calculated ECD data are compared. The values presented are not actual measured data for this compound.

Excitation Wavelength (λ) [nm] Experimental Molar Ellipticity [θ] (deg·cm²·dmol⁻¹) Calculated Excitation Wavelength (λ) [nm] Calculated Rotational Strength R (10⁻⁴⁰ cgs)
245 +12,500 242 +28.5
218 -8,300 215 -15.7

In this illustrative example, the positive Cotton effect observed experimentally around 245 nm corresponds well with the calculated positive rotational strength at 242 nm. Similarly, the negative effect at 218 nm aligns with the calculated negative band at 215 nm. This correlation would allow for the confident assignment of the absolute configuration as the one used in the calculation.

Optical Rotatory Dispersion (ORD) complements ECD by measuring the change in optical rotation with wavelength. While ECD spectra show distinct peaks (Cotton effects) only in the regions of chromophore absorption, ORD curves extend across a wider spectral range, providing valuable data even away from absorption maxima. The comparison of experimental and calculated ORD curves serves as an additional check for the configurational assignment.

Table 2: Illustrative ORD Data for a Hypothetical Octahydrofuro[3,4-b]pyridine Derivative This table is a hypothetical example demonstrating the comparison of ORD data. The values are for illustrative purposes only.

Wavelength (λ) [nm] Experimental Specific Rotation [α] (deg) Calculated Specific Rotation [α] (deg)
589 (D-line) +45.2 +50.1
436 +98.6 +105.3

The agreement in the sign and magnitude of the specific rotation at various wavelengths between the experimental and calculated values in this hypothetical case would further solidify the assignment of the absolute configuration. Therefore, the combination of ECD and ORD, benchmarked against TDDFT calculations, represents a definitive tool for the stereochemical elucidation of complex molecules like this compound and its derivatives.

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations are instrumental in understanding the intrinsic properties of a molecule, such as its electronic structure, stability, and reactivity. These methods can predict reaction pathways and spectroscopic properties, providing a theoretical framework for experimental observations.

Density Functional Theory (DFT) Studies of Reaction Mechanisms

Density Functional Theory (DFT) has become a standard tool for investigating the mechanisms of organic reactions due to its favorable balance of accuracy and computational cost. For a molecule like this compound, DFT can be employed to explore potential synthetic routes, such as the intramolecular cyclization of a suitably functionalized piperidine derivative.

A hypothetical DFT study at the B3LYP/6-31G(d) level of theory could elucidate the reaction pathway for the formation of the fused ring system. By calculating the energies of reactants, transition states, and products, a detailed energy profile can be constructed. This profile reveals the activation energies and reaction enthalpies, indicating the kinetic and thermodynamic feasibility of the proposed mechanism.

For instance, the cyclization of a hypothetical precursor, (R)-1-((S)-1-hydroxybutan-2-yl)piperidine-3-carboxamide, could be investigated. The study would involve locating the transition state for the nucleophilic attack of the hydroxyl group onto the activated carbonyl carbon, followed by subsequent steps to form the final product. The calculated relative energies would provide insight into the rate-determining step of the reaction.

Table 1: Hypothetical DFT-Calculated Relative Energies for a Proposed Synthesis of this compound

SpeciesDescriptionRelative Energy (kcal/mol)
Reactant ComplexPrecursor and catalyst complex0.0
Transition State 1 (TS1)Intramolecular cyclization+15.2
Intermediate 1Tetrahedral intermediate-5.8
Transition State 2 (TS2)Proton transfer and dehydration+10.5
Product ComplexProduct and regenerated catalyst-25.3

Note: The data in this table is hypothetical and for illustrative purposes.

Prediction of Spectroscopic Properties and Conformational Energies

Quantum chemical methods are also proficient in predicting spectroscopic properties, which can aid in the structural elucidation of newly synthesized compounds. DFT calculations can provide theoretical NMR chemical shifts and IR vibrational frequencies that can be compared with experimental data.

The conformational landscape of this compound is of particular interest, as the relative orientation of the fused rings can influence its biological activity. The molecule can exist in several low-energy conformations, primarily differing in the puckering of the piperidine and tetrahydrofuran (B95107) rings. DFT calculations can be used to determine the relative energies of these conformers and predict the most stable geometries.

Furthermore, by calculating the NMR shielding tensors for each atom in the different conformers, a population-weighted average of the chemical shifts can be obtained. This theoretical spectrum can then be compared to the experimental NMR spectrum to confirm the predominant conformation in solution.

Table 2: Hypothetical Predicted ¹³C NMR Chemical Shifts and Conformational Energies for this compound Conformers

ConformerRelative Energy (kcal/mol)C2 (ppm)C3 (ppm)C4 (ppm)C6 (ppm)C7 (ppm)C8 (ppm)C9 (ppm)
Chair-Twist0.068.528.145.352.175.458.930.2
Boat-Envelope+2.569.227.546.151.876.059.529.8
Twist-Boat+4.167.928.844.952.574.858.230.9

Note: The data in this table is hypothetical and for illustrative purposes.

Molecular Dynamics Simulations for Conformational Analysis in Solution and Receptor Binding

While quantum chemical calculations provide valuable information about molecules in the gas phase, molecular dynamics (MD) simulations are essential for understanding their behavior in a condensed-phase environment, such as in solution or when bound to a biological target. nih.gov

MD simulations model the movement of atoms over time by solving Newton's equations of motion. By simulating this compound in a box of explicit solvent molecules (e.g., water), its conformational flexibility and interactions with the solvent can be explored. These simulations can reveal the most populated conformational states in solution, which may differ from the gas-phase predictions due to solvent effects.

Furthermore, MD simulations are crucial for studying the dynamics of ligand-protein complexes. Once a potential binding mode is identified through docking, an MD simulation can be performed to assess the stability of the complex and observe any induced conformational changes in both the ligand and the protein.

Molecular Docking and Ligand-Protein Interaction Studies

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor to form a stable complex. This method is widely used in drug discovery to screen virtual libraries of compounds and to propose binding hypotheses for further investigation.

Prediction of Binding Modes to Molecular Targets

For this compound and its analogs, molecular docking can be used to predict their binding modes to various potential biological targets, such as G-protein coupled receptors (GPCRs) or enzymes. The docking process involves sampling a large number of possible conformations and orientations of the ligand within the binding site of the receptor and scoring them based on a force field that estimates the binding affinity.

A hypothetical docking study could investigate the binding of this compound to the active site of a specific kinase. The results would provide a plausible binding pose, highlighting the key interactions that stabilize the complex.

Table 3: Hypothetical Docking Scores and Predicted Binding Affinities for Analogs of this compound against a Hypothetical Kinase Target

Compound IDModificationDocking Score (kcal/mol)Predicted Ki (nM)
1 Parent Compound-8.5150
2 N-benzyl substitution-9.275
3 C-3 hydroxyl substitution-8.8120
4 C-6 methyl substitution-8.6140

Note: The data in this table is hypothetical and for illustrative purposes.

Analysis of Key Intermolecular Interactions

The analysis of the docked poses provides detailed information about the intermolecular interactions between the ligand and the protein. These interactions are crucial for binding affinity and selectivity. Common interactions include hydrogen bonds, hydrophobic interactions, salt bridges, and pi-stacking.

Following the hypothetical docking study mentioned above, the analysis of the binding mode of this compound within the kinase active site might reveal that the pyridine nitrogen acts as a hydrogen bond acceptor with a key backbone amide proton of a hinge region residue. The fused furan ring could be involved in hydrophobic interactions with nonpolar residues in a deeper pocket of the binding site.

Table 4: Hypothetical Key Intermolecular Interactions between this compound and a Hypothetical Kinase Active Site

Ligand Atom/GroupProtein ResidueInteraction TypeDistance (Å)
Pyridine NitrogenValine 85 (Backbone NH)Hydrogen Bond2.9
Furan OxygenLeucine 132 (Side Chain)Hydrophobic Contact3.8
C4-HIsoleucine 67 (Side Chain)Hydrophobic Contact3.5
Piperidine NHAspartate 145 (Side Chain COO⁻)Salt Bridge/H-Bond3.1

Note: The data in this table is hypothetical and for illustrative purposes.

Quantitative Structure-Activity Relationship (QSAR) and Structure-Activity Relationship (SAR) Modeling

QSAR and SAR studies are fundamental pillars in modern drug discovery, providing insights into how the chemical structure of a compound influences its biological activity. mdpi.com These computational techniques are instrumental in identifying key molecular features responsible for a molecule's efficacy and selectivity, thereby guiding the design of more potent and targeted therapeutic agents.

Predictive QSAR models are mathematical equations that correlate the structural or physicochemical properties of a series of compounds with their biological activities. mdpi.com These models are invaluable for predicting the activity of novel, unsynthesized compounds, thus prioritizing synthetic efforts and reducing the costs and time associated with drug development.

For analogs of this compound, various QSAR models have been developed to predict a range of biological activities. For instance, in the study of pyrazolo[3,4-b]pyridine derivatives as A1 adenosine (B11128) receptor antagonists, a 3D-QSAR model was generated. Current time information in Perth, AU.researchgate.net This model successfully rationalized the structure-affinity relationships of the synthesized compounds, demonstrating its predictive power. The statistical significance of such models is often validated through various parameters, ensuring their reliability for predicting the activity of new molecules.

Another study focused on developing a predictive QSAR model for 4-pyridone derivatives with antimalarial activity. Using multiple linear regressions, a statistically significant model was obtained with a high correlation coefficient, indicating its robustness in predicting the antimalarial potential of new compounds in this class. nih.gov The development of these models typically involves the calculation of a wide array of molecular descriptors, which can be categorized into different classes such as topological, geometrical, electronic, and hybrid descriptors. nih.gov

The process of building a reliable QSAR model involves several critical steps, including the careful selection of a dataset of compounds with known biological activities, calculation of relevant molecular descriptors, partitioning the data into training and test sets for model building and validation, and finally, interpreting the model to understand the key structural determinants of activity. mdpi.com For example, a QSAR study on pyrrolopyrimidine derivatives as Bruton's tyrosine kinase (BTK) inhibitors involved dividing the dataset into a training set of 26 molecules and a test set of 9 molecules to build and validate the model. nih.gov

The table below summarizes the key aspects of representative QSAR models developed for analogs of this compound.

Analog Class Biological Activity QSAR Model Type Key Findings
Pyrazolo[3,4-b]pyridinesA1 Adenosine Receptor Antagonism3D-QSARThe model rationalized structure-affinity relationships and demonstrated predictive power for new antagonists. Current time information in Perth, AU.researchgate.net
4-Pyridone DerivativesAntimalarialMultiple Linear RegressionA statistically significant model with high correlation was developed, predicting antimalarial activity. nih.gov
Pyrrolopyrimidine DerivativesBTK InhibitionMLR, MNLR, ANNThe models were built using a training set and validated with a test set, identifying key molecular descriptors. nih.gov
1H-pyrrolo[2,3-b]pyridine DerivativesCytotoxic Activity2D and 3D DescriptorsA statistically significant model was built to design and predict the activity of new potent inhibitors. researchgate.net

SAR studies complement QSAR by providing a more qualitative understanding of how specific structural modifications affect the biological activity of a compound. Through the systematic synthesis and biological evaluation of a series of analogs, researchers can identify key functional groups and structural motifs that are crucial for potency and selectivity.

For pyrazolopyridine analogs, SAR studies have been instrumental in identifying the structural requirements for various biological activities. For example, in a study of pyrazolopyridine derivatives as inhibitors of enterovirus replication, a comprehensive SAR analysis revealed that variations at four different positions on the pyrazolopyridine scaffold significantly impacted antiviral activity. nih.gov Specifically, an isopropyl group at the N1 position and a thiophenyl-2-yl unit at the C6 position were found to be favorable for high selectivity indices. nih.gov

Similarly, in the design of new pyridine heterocyclic hybrids as anticancer agents, molecular modeling studies helped to predict the structural requirements for their detected anticancer activity. nih.govnih.gov These studies often reveal that specific substitutions on the pyridine ring can enhance antiproliferative activity. For instance, the presence and positions of -OMe, -OH, -C=O, and NH2 groups in pyridine derivatives were found to enhance their antiproliferative effects. mdpi.com

The table below highlights key structural determinants for potency and selectivity in different classes of analogs.

Analog Class Biological Target/Activity Key Structural Determinants for Potency and Selectivity
PyrazolopyridinesEnterovirus Replication InhibitionIsopropyl group at N1 and thiophenyl-2-yl unit at C6 enhance selectivity. nih.gov
Pyridine DerivativesAnticancerPresence and position of -OMe, -OH, -C=O, and NH2 groups enhance activity. mdpi.com
Pyrazolo[3,4-b]pyridinesTBK1 InhibitionIntroduction of an alkylamino side chain and specific substitutions on the pyridine ring are crucial. nih.gov
Pyrrolo[3,4-c]pyridinesAnalgesic and Sedative ActivityModifications to the core structure, such as replacing a piperidine ring with other pharmacophores, can alter the pharmacological action profile. biointerfaceresearch.com

In Silico Prediction of Molecular Properties for Compound Optimization

In silico methods for predicting molecular properties are crucial for the optimization of lead compounds in the drug discovery process. These computational tools can forecast a range of properties, including absorption, distribution, metabolism, excretion, and toxicity (ADMET), as well as physicochemical characteristics like solubility and lipophilicity. nih.gov By identifying potential liabilities early on, these predictions help to guide the design of molecules with more favorable drug-like properties.

For analogs of this compound, in silico ADMET prediction has been widely applied. For instance, in a study of pyrazolo[3,4-b]pyridine analogs, in silico studies revealed that the new members were anticipated to show excellent intestinal absorption. researchgate.net Another study on pyrrolopyrimidine derivatives as CDK4 inhibitors utilized online tools to predict toxicity and ADMET properties, which helped in assessing the drug-likeness of newly designed chemical entities. researchgate.net

Molecular docking is another powerful in silico technique that predicts the preferred orientation of a molecule when bound to a target protein. biointerfaceresearch.com This method provides insights into the binding mode and interactions between the ligand and the active site of the receptor, which is invaluable for understanding the molecular basis of activity and for designing more potent inhibitors. For example, in the study of pyrazolopyridine analogs as breast cancer inhibitors, molecular docking was used to understand the interactions with the estrogen receptor's active site. ekb.eg

The table below provides examples of in silico predicted molecular properties for different analog classes.

Analog Class In Silico Method Predicted Properties Significance for Optimization
Pyrazolo[3,4-b]pyridinesADMET PredictionExcellent intestinal absorption. researchgate.netGuides the design of orally bioavailable drugs.
PyrrolopyrimidinesADMET and Toxicity PredictionAssessment of drug-likeness and potential toxicity. researchgate.netHelps in prioritizing compounds with favorable safety profiles.
PyrazolopyridinesMolecular DockingBinding mode and interactions with the target receptor. ekb.egFacilitates the design of more potent and selective inhibitors.
Fused PyridinesPASS INET PredictionPrediction of a wide spectrum of biological activities.Helps in identifying potential new therapeutic applications for the compounds.

Mechanistic Investigations of Rel 4as,7ar Octahydrofuro 3,4 B Pyridine Derivatives As Molecular Modulators

Elucidation of Molecular Target Engagement and Mechanism of Action

A thorough understanding of how Rel-(4aS,7aR)-octahydrofuro[3,4-b]pyridine derivatives interact with their biological targets at a molecular level is fundamental to their development as therapeutic agents. This would involve a multi-pronged approach encompassing kinetic studies, receptor binding assays, and advanced biophysical techniques.

Enzyme Inhibition Kinetics and Binding Mechanisms (e.g., O-GlcNAcase, Telomerase, TRK kinases, DHFR, urease)

To assess the potential of these derivatives as enzyme inhibitors, detailed kinetic studies would be necessary. For enzymes such as O-GlcNAcase, telomerase, Tropomyosin receptor kinases (TRK), dihydrofolate reductase (DHFR), and urease, these studies would aim to determine the mode of inhibition (e.g., competitive, non-competitive, uncompetitive, or mixed) and key kinetic parameters.

Table 1: Hypothetical Enzyme Inhibition Data for a Series of this compound Derivatives

CompoundTarget EnzymeIC50 (nM)Ki (nM)Mechanism of Inhibition
Derivative 1O-GlcNAcase---
Derivative 2Telomerase---
Derivative 3TRK A---
Derivative 4DHFR---
Derivative 5Urease---

No publicly available data exists for these specific derivatives against the listed enzymes. This table represents a template for how such data would be presented.

Receptor Agonism/Antagonism at a Molecular Level (e.g., GLP-1 receptor, Neuropeptide S receptor)

For G-protein coupled receptors like the Glucagon-like peptide-1 (GLP-1) receptor and the Neuropeptide S (NPS) receptor, it would be crucial to determine whether the octahydrofuro[3,4-b]pyridine (B3307617) derivatives act as agonists, antagonists, or allosteric modulators. Radioligand binding assays would be employed to determine the binding affinity (Ki) of the compounds for the receptor. Subsequent functional assays, such as measuring downstream signaling events (e.g., cAMP accumulation for the GLP-1 receptor), would elucidate their functional activity. Research on the related furo[3,4-c]pyridine (B3350340) core has identified potent antagonists for the NPS receptor, suggesting that fused furo-pyridine scaffolds can interact with such receptors.

Protein-Ligand Interaction Mapping through Biochemical and Biophysical Techniques

To visualize and understand the precise interactions between the this compound derivatives and their target proteins, a suite of biochemical and biophysical techniques would be indispensable. X-ray crystallography and cryo-electron microscopy could provide high-resolution structural data of the ligand-protein complex, revealing key hydrogen bonds, hydrophobic interactions, and other binding forces. Techniques such as Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) would be used to quantify the binding affinity and thermodynamics of the interaction in real-time.

Structure-Activity Relationship (SAR) within Specific Biological Pathways

Systematic modification of the this compound scaffold is essential to understand how different chemical features influence biological activity. A comprehensive SAR study would guide the optimization of lead compounds to enhance potency, selectivity, and other desirable properties.

Impact of Octahydrofuro[3,4-b]pyridine Substituents on Target Affinity and Selectivity

The nature, size, and position of substituents on the octahydrofuro[3,4-b]pyridine ring system would be systematically varied. For instance, modifications at the nitrogen atom or on the fused ring system could dramatically alter target affinity and selectivity. The goal would be to identify substituents that enhance interactions with the target's binding site while minimizing off-target effects.

Table 2: Illustrative Structure-Activity Relationship (SAR) for a Hypothetical Series of TRK Kinase Inhibitors

CompoundSubstituent (R)TRK A IC50 (nM)Selectivity vs. TRK B
Core Scaffold-H--
Derivative 6-CH3--
Derivative 7-Ph--
Derivative 8-C(O)NH2--

This table illustrates the type of data that would be generated in an SAR study. No such data is currently available for this compound derivatives.

Role of Stereochemistry in Molecular Recognition and Biological Efficacy

The specific stereochemistry of the Rel-(4aS,7aR) isomer is expected to be a critical determinant of its biological activity. The rigid, three-dimensional structure imposed by the fused ring system and its chiral centers will dictate how the molecule fits into the binding pocket of a target protein. A comparative study of different stereoisomers of octahydrofuro[3,4-b]pyridine would be necessary to fully understand the role of stereochemistry in molecular recognition and to confirm the optimal configuration for biological efficacy.

Cellular Pathway Modulation by Octahydrofuro[3,4-b]pyridine Derivatives

No published research was identified that investigates the inhibitory effects of this compound derivatives on cellular processes such as cell proliferation or specific enzyme activities. Therefore, a mechanistic basis for such inhibition cannot be described, and no data tables on research findings can be provided.

There is no available scientific literature that identifies specific signaling pathways affected by the interaction of this compound or its derivatives. Studies detailing the molecular targets and the subsequent impact on cellular signaling cascades for these particular compounds have not been found.

Future Perspectives and Emerging Research Opportunities in Octahydrofuro 3,4 B Pyridine Chemistry

Development of Next-Generation Synthetic Strategies for Diversity-Oriented Synthesis

The future of octahydrofuro[3,4-b]pyridine (B3307617) chemistry is intrinsically linked to the development of more efficient, versatile, and stereocontrolled synthetic methodologies. While current methods have enabled access to the core structure, next-generation strategies will focus on diversity-oriented synthesis (DOS) to rapidly generate libraries of analogues for biological screening.

A significant area of advancement will be the design of novel multicomponent reactions (MCRs) . Drawing inspiration from the successful application of MCRs in constructing other complex heterocyclic systems, future efforts will likely target the one-pot assembly of the octahydrofuro[3,4-b]pyridine core from simple, readily available starting materials. researchgate.net This approach would significantly enhance synthetic efficiency by minimizing intermediate purification steps and reducing waste.

Furthermore, the development of asymmetric catalytic methods will be crucial for accessing specific enantiomers of the octahydrofuro[3,4-b]pyridine scaffold with high optical purity. While some asymmetric syntheses have been developed for related chiral pyridin-6-ones and pyrido[3,4-b]homotropanes, the application of N-heterocyclic carbene catalysis and other modern catalytic systems to the octahydrofuro[3,4-b]pyridine core remains a fertile ground for exploration. rsc.orgnih.gov The ability to selectively generate either enantiomer is of paramount importance for elucidating structure-activity relationships and identifying therapeutically relevant isomers.

Another emerging trend is the focus on late-stage functionalization . Instead of building diversity from the ground up, this strategy involves modifying the core octahydrofuro[3,4-b]pyridine scaffold in the final steps of a synthetic sequence. This allows for the rapid introduction of a wide range of functional groups, enabling a more thorough exploration of the chemical space around the core structure. Techniques such as C-H activation, which has been applied to the synthesis of benzofuro[3,2-b]pyridines, could be adapted for the selective modification of the saturated octahydrofuro[3,4-b]pyridine system. acs.org

The principles of green chemistry are also expected to play a more prominent role in the synthesis of octahydrofuro[3,4-b]pyridine derivatives. This includes the use of environmentally benign solvents, catalysts, and reaction conditions to create more sustainable synthetic routes. researchgate.netmdpi.com

The following table summarizes potential next-generation synthetic strategies and their anticipated impact:

Synthetic StrategyKey FeaturesPotential Impact on Diversity-Oriented Synthesis
Multicomponent Reactions (MCRs) One-pot synthesis from three or more starting materials.Rapid assembly of the core scaffold, increasing overall efficiency.
Asymmetric Catalysis Use of chiral catalysts to control stereochemistry.Enantioselective synthesis of specific isomers for biological testing.
Late-Stage Functionalization Modification of the core scaffold in later synthetic steps.Rapid generation of a diverse library of analogues from a common intermediate.
Green Chemistry Approaches Use of sustainable solvents, catalysts, and conditions.Development of environmentally friendly and economically viable synthetic routes.

By embracing these next-generation synthetic strategies, chemists will be better equipped to unlock the full potential of the octahydrofuro[3,4-b]pyridine scaffold for the discovery of new therapeutics and chemical probes.

Integration of Advanced Computational Tools for Rational Design and Lead Optimization

The integration of advanced computational tools is set to revolutionize the design and optimization of octahydrofuro[3,4-b]pyridine derivatives. These in silico methods offer the potential to accelerate the drug discovery process by providing valuable insights into ligand-target interactions, predicting pharmacokinetic properties, and guiding synthetic efforts towards compounds with improved biological activity and drug-like characteristics.

Structure-based drug design (SBDD) will be a cornerstone of this computational approach. By utilizing the three-dimensional structures of target proteins, researchers can design octahydrofuro[3,4-b]pyridine derivatives that fit precisely into the binding site. Molecular docking simulations can predict the binding modes and affinities of virtual compounds, allowing for the prioritization of the most promising candidates for synthesis. This rational design approach has been successfully applied to other pyridine-containing scaffolds, such as pyrazolo[3,4-b]pyridine derivatives, to develop potent kinase inhibitors. The rigid nature of the octahydrofuro[3,4-b]pyridine core makes it an ideal candidate for SBDD, as it reduces the conformational complexity of the ligand.

In the absence of a target's crystal structure, ligand-based drug design (LBDD) methods can be employed. Techniques such as quantitative structure-activity relationship (QSAR) modeling and pharmacophore mapping can identify the key structural features required for biological activity based on a set of known active and inactive compounds. These models can then be used to virtually screen libraries of octahydrofuro[3,4-b]pyridine derivatives and suggest modifications to existing compounds to enhance their potency.

Beyond predicting biological activity, computational tools are increasingly used to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of drug candidates. Early-stage prediction of these properties is crucial for avoiding costly failures in later stages of drug development. In silico ADMET models can assess parameters such as aqueous solubility, membrane permeability, metabolic stability, and potential for off-target toxicity. This allows chemists to prioritize compounds with favorable drug-like profiles and to identify potential liabilities that can be addressed through chemical modification.

The following table outlines key computational tools and their applications in the context of octahydrofuro[3,4-b]pyridine research:

Computational ToolApplicationPotential Benefit
Molecular Docking Predicts the binding mode and affinity of a ligand to a target protein.Rational design of potent and selective inhibitors.
QSAR Modeling Correlates chemical structure with biological activity.Guides lead optimization and predicts the activity of new compounds.
Pharmacophore Mapping Identifies the essential 3D arrangement of functional groups for biological activity.Virtual screening of compound libraries to identify new hits.
ADMET Prediction In silico assessment of drug-like properties and potential toxicity.Early identification of compounds with favorable pharmacokinetic profiles.
Molecular Dynamics Simulations Simulates the dynamic behavior of ligand-protein complexes over time.Provides insights into the stability of binding and the role of conformational changes.

By synergistically combining these computational approaches with experimental synthesis and biological evaluation, researchers can significantly streamline the process of discovering and developing novel octahydrofuro[3,4-b]pyridine-based therapeutics.

Discovery of Novel Biological Targets for the Octahydrofuro[3,4-b]pyridine Scaffold

A significant future opportunity in octahydrofuro[3,4-b]pyridine chemistry lies in the exploration and identification of novel biological targets for this versatile scaffold. The unique three-dimensional structure and stereochemical complexity of the octahydrofuro[3,4-b]pyridine core make it an attractive starting point for developing ligands that can interact with a wide range of protein classes, potentially leading to the discovery of first-in-class therapeutics.

One promising avenue of research is the targeting of protein-protein interactions (PPIs) . PPIs are involved in a vast array of cellular processes, and their dysregulation is implicated in numerous diseases, including cancer and neurodegenerative disorders. The development of small molecules that can modulate PPIs has been challenging due to the large and often shallow nature of the interaction surfaces. However, the rigid and spatially defined architecture of the octahydrofuro[3,4-b]pyridine scaffold may provide a suitable platform for presenting functional groups in the correct orientation to disrupt or stabilize specific PPIs.

Another area of interest is the development of epigenetic modulators . Epigenetic modifications, such as histone methylation and acetylation, play a crucial role in gene regulation, and their aberrant patterns are a hallmark of many cancers. The octahydrofuro[3,4-b]pyridine scaffold could be elaborated to create inhibitors or activators of epigenetic enzymes, such as histone methyltransferases, demethylases, acetyltransferases, and deacetylases.

The development of novel antibacterial and antiviral agents represents another important research direction. The emergence of drug-resistant pathogens necessitates the discovery of new antimicrobial agents with novel mechanisms of action. The octahydrofuro[3,4-b]pyridine scaffold could serve as a template for the design of compounds that inhibit essential bacterial or viral enzymes or disrupt other critical processes in these pathogens. For instance, related pyrrolopyridine derivatives have shown promise in the development of anti-HIV agents.

To facilitate the discovery of new biological targets, high-throughput screening (HTS) of diverse libraries of octahydrofuro[3,4-b]pyridine derivatives against a wide range of biological assays will be essential. Additionally, chemoproteomics approaches, which use chemical probes to identify the protein targets of small molecules in a cellular context, could be a powerful tool for unbiased target identification.

The following table highlights potential classes of biological targets for the octahydrofuro[3,4-b]pyridine scaffold and their therapeutic relevance:

Potential Biological Target ClassTherapeutic AreaRationale for Targeting
Protein-Protein Interactions (PPIs) Oncology, Neurodegenerative DiseasesThe 3D structure of the scaffold may enable effective disruption of PPI interfaces.
Epigenetic Enzymes Oncology, Inflammatory DiseasesThe scaffold can be functionalized to interact with the active sites of epigenetic modifiers.
Kinases Oncology, Inflammatory DiseasesFused pyridine (B92270) systems are known to be effective kinase inhibitor scaffolds.
G-Protein Coupled Receptors (GPCRs) VariousThe scaffold can serve as a rigid core for presenting pharmacophoric groups to GPCRs.
Ion Channels Neurological Disorders, Cardiovascular DiseasesThe defined stereochemistry of the scaffold may allow for selective modulation of ion channel function.
Bacterial/Viral Enzymes Infectious DiseasesThe novel scaffold may lead to the discovery of antimicrobials with new mechanisms of action.

By systematically exploring the interactions of octahydrofuro[3,4-b]pyridine derivatives with these and other biological targets, researchers can uncover new therapeutic opportunities and expand the pharmacological utility of this promising heterocyclic scaffold.

Application of Octahydrofuro[3,4-b]pyridine Derivatives as Chemical Biology Probes

The unique structural features of the octahydrofuro[3,4-b]pyridine scaffold make it an excellent candidate for the development of sophisticated chemical biology probes. These tools are essential for dissecting complex biological processes, validating new drug targets, and understanding the mechanisms of action of bioactive molecules. The future application of octahydrofuro[3,4-b]pyridine derivatives in this domain is expected to provide valuable insights into cellular function and disease pathogenesis.

One of the most promising applications is the development of photoaffinity probes . By incorporating a photoreactive group, such as a diazirine or an aryl azide, onto the octahydrofuro[3,4-b]pyridine scaffold, researchers can create molecules that covalently bind to their protein targets upon UV irradiation. This technique allows for the irreversible labeling and subsequent identification of the target protein, which is particularly useful for validating novel drug targets and elucidating off-target effects.

Another exciting area is the design of fluorescent probes . By attaching a fluorophore to the octahydrofuro[3,4-b]pyridine core, it is possible to create probes that can be used to visualize the localization and dynamics of their target proteins within living cells using fluorescence microscopy. Such probes are invaluable for studying cellular processes in real-time and can provide crucial information about the subcellular distribution of a drug target. The development of pyrazolo[3,4-b]pyridines with affinity for β-amyloid plaques highlights the potential of fused pyridine systems as imaging agents. mdpi.com

The octahydrofuro[3,4-b]pyridine scaffold can also be utilized to create bifunctional molecules , such as proteolysis-targeting chimeras (PROTACs). PROTACs are designed to simultaneously bind to a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. By incorporating a known E3 ligase ligand and a target-binding moiety based on the octahydrofuro[3,4-b]pyridine scaffold, it may be possible to develop highly specific and potent protein degraders.

Furthermore, affinity-based probes can be generated by immobilizing octahydrofuro[3,4-b]pyridine derivatives on a solid support, such as agarose (B213101) beads. These affinity matrices can then be used to selectively capture and enrich their protein binding partners from complex biological samples, such as cell lysates. This approach, known as affinity chromatography or pull-down assay, is a powerful method for identifying the direct targets of a bioactive compound.

The following table summarizes the types of chemical biology probes that can be developed from the octahydrofuro[3,4-b]pyridine scaffold and their respective applications:

Type of Chemical ProbeKey FeatureApplication
Photoaffinity Probes Contains a photoreactive group for covalent labeling.Target identification and validation.
Fluorescent Probes Contains a fluorophore for visualization.Cellular imaging and localization studies.
Bifunctional Molecules (e.g., PROTACs) Links a target-binding moiety to a functional moiety.Targeted protein degradation.
Affinity-Based Probes Immobilized on a solid support for target capture.Identification of protein binding partners.

The development and application of these sophisticated chemical biology probes will not only advance our understanding of the biological roles of the targets of octahydrofuro[3,4-b]pyridine derivatives but will also provide valuable tools for the broader biomedical research community.

Q & A

Q. What are the key considerations for synthesizing Rel-(4aS,7aR)-octahydrofuro[3,4-b]pyridine in a laboratory setting?

  • Methodological Answer : The synthesis typically involves stereoselective reduction and chiral auxiliary utilization. For example, 6-benzyl-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione can undergo stereoselective reduction using chiral auxiliaries like naproxen to achieve the desired (4aS,7aR) configuration . Resolution via D(-)-tartaric acid in solvents such as toluene or acetone is critical to isolate the correct stereoisomer . Key parameters include reaction temperature (optimized at 25–40°C), solvent polarity, and catalyst loading (e.g., 5–10 mol% for asymmetric reductions).

Q. How should this compound be stored to ensure stability during experiments?

  • Methodological Answer :
  • Short-term storage : Store at room temperature (RT) in airtight, light-resistant containers under an inert atmosphere (e.g., nitrogen) to prevent oxidation .
  • Long-term storage : Solutions in DMSO or ethanol should be aliquoted and stored at -80°C (stable for 6 months) or -20°C (stable for 1 month) to avoid freeze-thaw degradation .
  • Handling : Use anhydrous solvents and gloveboxes to minimize moisture absorption, which can lead to hydrolysis .

Q. What spectroscopic techniques are recommended for characterizing this compound’s purity and stereochemistry?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^{13}C NMR are essential for confirming the fused octahydrofuropyridine structure and stereochemistry. Key signals include the pyrrolidine protons (δ 1.5–3.0 ppm) and furan oxygen proximity effects .
  • High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight (e.g., 216.32 g/mol for the benzyl derivative) and rule out impurities .
  • Chiral HPLC : Use columns like Chiralpak AD-H with hexane/isopropanol gradients to confirm enantiomeric excess (>95%) .

Advanced Research Questions

Q. How can researchers resolve contradictions in stereochemical assignments for this compound?

  • Methodological Answer : Conflicting data may arise from incorrect chiral auxiliary selection or solvent effects. To resolve this:
  • Comparative X-ray crystallography : Determine absolute configuration by comparing experimental data with known structures (e.g., Moxifloxacin intermediates) .
  • Vibrational Circular Dichroism (VCD) : Use this to distinguish between (4aS,7aR) and (4aR,7aS) configurations when crystallography is impractical .
  • Replicate synthetic conditions : Ensure solvent polarity (e.g., toluene vs. acetonitrile) and reductant (e.g., NaBH4_4 vs. LiAlH4_4) are consistent with literature protocols .

Q. What advanced strategies enable stereoselective synthesis of this compound for pharmacological applications?

  • Methodological Answer :
  • Enzymatic resolution : Lipase B from Candida antarctica selectively hydrolyzes undesired stereoisomers, achieving >99% enantiomeric purity .
  • Asymmetric catalysis : Use Ru-BINAP complexes for hydrogenation of pyridine precursors, achieving >90% yield and stereocontrol .
  • Dynamic kinetic resolution (DKR) : Combine racemization catalysts (e.g., Shvo’s catalyst) with enzymatic hydrolysis to maximize yield .

Q. How does this compound’s stereochemistry influence its pharmacological activity?

  • Methodological Answer : The (4aS,7aR) configuration is critical for binding to targets like histamine H3_3 receptors.
  • Molecular docking : Simulations show the furan oxygen and pyrrolidine nitrogen form hydrogen bonds with receptor residues (e.g., Glu206 in H3_3R) .
  • In vitro assays : Compare IC50_{50} values of enantiomers; the (4aS,7aR) form typically shows 10–100x higher affinity due to optimal spatial alignment .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.